![molecular formula C16H20N2O2S B2687652 N-(1-cyanocycloheptyl)-2-[(4-hydroxyphenyl)sulfanyl]acetamide CAS No. 1184092-14-5](/img/structure/B2687652.png)
N-(1-cyanocycloheptyl)-2-[(4-hydroxyphenyl)sulfanyl]acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(1-cyanocycloheptyl)-2-[(4-hydroxyphenyl)sulfanyl]acetamide, also known as CCG-63802, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications. It is a potent and selective inhibitor of the protein kinase CK2, which is involved in various cellular processes, including cell growth, differentiation, and apoptosis.
科学的研究の応用
N-(1-cyanocycloheptyl)-2-[(4-hydroxyphenyl)sulfanyl]acetamide has been extensively studied for its potential therapeutic applications in various diseases, including cancer, neurodegeneration, and inflammation. It has been shown to inhibit the growth of cancer cells in vitro and in vivo, and to sensitize cancer cells to chemotherapy and radiation therapy. This compound has also been shown to protect neurons from oxidative stress and to improve cognitive function in animal models of neurodegeneration. In addition, this compound has anti-inflammatory properties and has been shown to reduce inflammation in animal models of arthritis and colitis.
作用機序
N-(1-cyanocycloheptyl)-2-[(4-hydroxyphenyl)sulfanyl]acetamide is a potent and selective inhibitor of CK2, which is a serine/threonine protein kinase that is involved in various cellular processes, including cell growth, differentiation, and apoptosis. CK2 is overexpressed in many types of cancer and is involved in the regulation of multiple signaling pathways that are important for cancer cell survival and proliferation. This compound inhibits CK2 by binding to the ATP-binding site of the enzyme, which prevents the phosphorylation of its target proteins.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects, including the inhibition of cell growth and proliferation, induction of apoptosis, and modulation of signaling pathways. It has also been shown to reduce the levels of reactive oxygen species and to protect cells from oxidative stress. In addition, this compound has anti-inflammatory properties and has been shown to reduce the levels of pro-inflammatory cytokines.
実験室実験の利点と制限
N-(1-cyanocycloheptyl)-2-[(4-hydroxyphenyl)sulfanyl]acetamide has several advantages for lab experiments, including its high potency and selectivity for CK2, its ability to inhibit the growth of cancer cells, and its anti-inflammatory properties. However, there are also some limitations to its use, including its relatively low solubility in aqueous solutions and its potential off-target effects on other kinases.
将来の方向性
There are several future directions for the research on N-(1-cyanocycloheptyl)-2-[(4-hydroxyphenyl)sulfanyl]acetamide, including the development of more potent and selective CK2 inhibitors, the investigation of its potential therapeutic applications in other diseases, such as viral infections and metabolic disorders, and the elucidation of its mechanism of action and signaling pathways. In addition, the use of this compound in combination with other drugs or therapies may enhance its therapeutic efficacy and reduce its potential side effects.
合成法
The synthesis of N-(1-cyanocycloheptyl)-2-[(4-hydroxyphenyl)sulfanyl]acetamide involves several steps, starting from the reaction of 4-hydroxybenzenethiol with 1-cyanocycloheptanone to form the intermediate 2-(4-hydroxyphenylthio)cycloheptanone. This intermediate is then reacted with chloroacetyl chloride to form the final product, this compound. The synthesis of this compound has been optimized to improve the yield and purity of the final product, and several modifications have been made to the original procedure.
特性
IUPAC Name |
N-(1-cyanocycloheptyl)-2-(4-hydroxyphenyl)sulfanylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2O2S/c17-12-16(9-3-1-2-4-10-16)18-15(20)11-21-14-7-5-13(19)6-8-14/h5-8,19H,1-4,9-11H2,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IITCKHGUCJHTHI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCC(CC1)(C#N)NC(=O)CSC2=CC=C(C=C2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(4-methoxybenzyl)-3-(3-oxo-5-thioxo-2,3,5,6-tetrahydroimidazo[1,2-c]quinazolin-2-yl)propanamide](/img/no-structure.png)
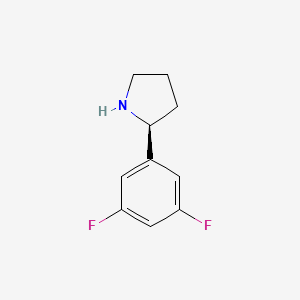
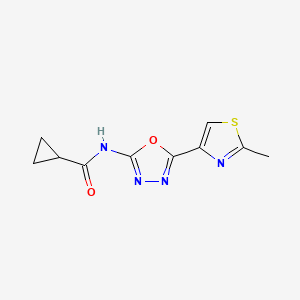

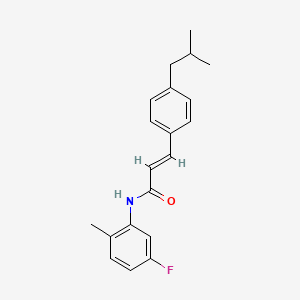
![ethyl 2,4-dimethyl-5-[[(Z)-(3-nitrophenyl)methylideneamino]carbamoyl]-1H-pyrrole-3-carboxylate](/img/structure/B2687581.png)
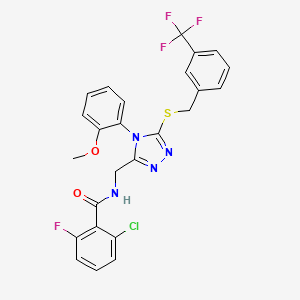
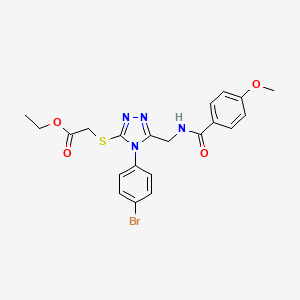
![N-[(6-chloropyridin-3-yl)sulfonyl]-3-methoxy-4-methylbenzamide](/img/structure/B2687586.png)
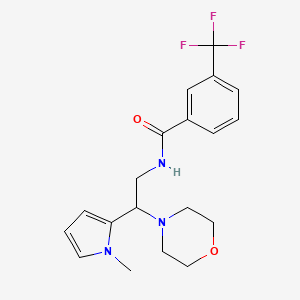
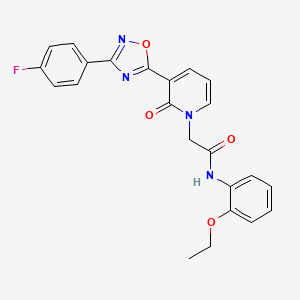
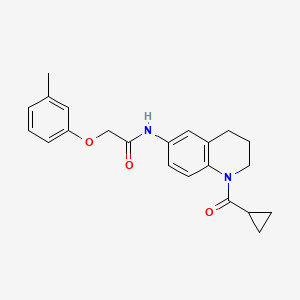
![2-(2,4-dioxo-3-(pyridin-2-ylmethyl)-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N-(4-ethylphenyl)acetamide](/img/structure/B2687590.png)
![1-(3-(diethylamino)propyl)-3-hydroxy-4-(2-methylimidazo[1,2-a]pyridine-3-carbonyl)-5-(pyridin-3-yl)-1H-pyrrol-2(5H)-one](/img/structure/B2687592.png)